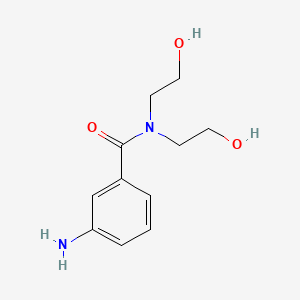

3-amino-N,N-bis(2-hydroxyethyl)benzamide

Description

Overview of Benzamide (B126) Core Structures in Chemical Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This core structure is a common motif in a vast array of molecules, both naturally occurring and synthetic. In the realm of chemical research, benzamide derivatives are extensively studied due to their versatile chemical reactivity and their presence in many biologically active compounds. The amide linkage is relatively stable, yet it can participate in various chemical transformations, making it a valuable building block in organic synthesis. The aromatic ring of the benzamide can be readily functionalized with different substituent groups, allowing for the fine-tuning of the molecule's steric and electronic properties. This adaptability has led to the development of a wide range of benzamide derivatives with tailored characteristics.

Importance of N,N-bis(2-hydroxyethyl) Substitution in Organic Synthesis and Material Science

The N,N-bis(2-hydroxyethyl) group, also known as the diethanolamine (B148213) moiety, imparts specific and useful properties to the molecules it is a part of. The two hydroxyl (-OH) groups significantly increase the hydrophilicity and polarity of the compound, which can influence its solubility and how it interacts with other molecules. In organic synthesis, these hydroxyl groups can serve as handles for further chemical modifications, such as esterification or etherification, allowing for the construction of more complex molecular architectures.

In the field of material science, the N,N-bis(2-hydroxyethyl) substitution is particularly valuable. The hydroxyl groups can participate in polymerization reactions, for example, with dicarboxylic acids to form polyesters or with diisocyanates to form polyurethanes. This makes compounds containing this moiety useful as monomers or cross-linking agents in the production of polymers. The resulting materials often exhibit enhanced properties such as improved adhesion and flexibility.

Research Landscape of 3-amino-N,N-bis(2-hydroxyethyl)benzamide and Related Compounds

While extensive research has been conducted on a wide variety of benzamide derivatives, the specific compound this compound has a more focused research landscape. Its CAS number is 301172-77-0. Much of the understanding of this compound is derived from studies on closely related molecules. For instance, research on the positional isomer, 4-amino-N,N-bis(2-hydroxyethyl)benzamide, has highlighted its utility in modifying poly(ester amide) resins to enhance their performance as binders in surface coatings. whiterose.ac.uk These modified resins have shown improved physico-mechanical and chemical properties, as well as enhanced corrosion resistance and antimicrobial activity. whiterose.ac.uk

The presence of the 3-amino group in the target molecule introduces another site for chemical modification, such as diazotization followed by substitution, which could lead to a diverse range of derivatives. The interplay between the amino group and the N,N-bis(2-hydroxyethyl) moiety on the benzamide scaffold presents an interesting area for further scientific exploration.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-bis(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c12-10-3-1-2-9(8-10)11(16)13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYLQZRDIXKWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Plausible Synthetic Routes

A likely synthetic pathway to obtain 3-amino-N,N-bis(2-hydroxyethyl)benzamide would involve a two-step process starting from 3-nitrobenzoic acid.

The first step would be the amidation of 3-nitrobenzoyl chloride (which can be prepared from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride) with diethanolamine (B148213). This reaction would yield the intermediate compound, 3-nitro-N,N-bis(2-hydroxyethyl)benzamide.

The second step would involve the reduction of the nitro group of this intermediate to an amino group. This transformation is a common and well-established reaction in organic chemistry and can be achieved using various reducing agents. A common method for this type of reduction is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. This method is often clean and efficient. Another approach could be the use of a metal in acidic solution, such as tin or iron in the presence of hydrochloric acid.

Methods of Purification and Structural Elucidation

Following the synthesis, the crude this compound would require purification. Standard laboratory techniques such as recrystallization or column chromatography would be employed to isolate the pure compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 3-amino-N,N-bis(2-hydroxyethyl)benzamide are not extensively reported in the literature. However, based on its chemical structure, several properties can be predicted. The presence of the amino and two hydroxyl groups would make the compound relatively polar and likely soluble in water and other polar solvents. For comparison, the related compound N,N-bis(2-hydroxyethyl)benzamide, which lacks the amino group, is a solid at room temperature. evitachem.com

Interactive Data Table of Predicted and Related Compound Properties

| Property | Value (for this compound) | Value (for N,N-bis(2-hydroxyethyl)benzamide) |

| Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 224.26 g/mol | 209.24 g/mol nih.gov |

| Appearance | Predicted to be a solid | Solid evitachem.com |

| Solubility | Predicted to be soluble in water | Soluble in water evitachem.com |

| Hydrogen Bond Donors | 3 (one from -NH₂ and two from -OH) | 2 (from -OH groups) |

| Hydrogen Bond Acceptors | 5 (two from -O- in hydroxyls, one from C=O, and two from -N-) | 4 (two from -O- in hydroxyls, one from C=O, and one from -N-) |

| Predicted XlogP | -1.2 | -0.9 nih.gov |

Note: Some properties for this compound are predicted based on its structure and data from the closely related compound N,N-bis(2-hydroxyethyl)benzamide.

Computational and Theoretical Studies of 3 Amino N,n Bis 2 Hydroxyethyl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties and geometric parameters of molecules with high accuracy. These methods, rooted in the principles of quantum mechanics, can predict molecular behavior and characteristics before a compound is synthesized.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds. While specific DFT studies on 3-amino-N,N-bis(2-hydroxyethyl)benzamide are not extensively documented in publicly available literature, the principles of DFT can be applied to model its structure.

A DFT optimization of this compound would likely be performed using a basis set such as B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com The resulting optimized geometry would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related benzamide (B126) structures, the C=O bond of the amide group is a key parameter, and its length, along with the planarity of the benzene (B151609) ring, would be accurately determined. The presence of the amino group and the two hydroxyethyl (B10761427) substituents on the nitrogen atom introduces conformational flexibility, which DFT can explore to identify the lowest energy conformer.

Table 1: Predicted Molecular Geometry Parameters for a Benzamide Derivative (as an example) Note: This data is illustrative for a related benzamide compound, not this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.25 | - |

| C-N (amide) | 1.35 | - |

| C-C (aromatic) | 1.39 - 1.41 | - |

| O-C-N | - | 122.0 |

| C-N-C | - | 118.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, particularly the amino group and the benzene ring. The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The HOMO-LUMO energy gap would provide insights into the molecule's electronic absorption properties and its propensity to engage in charge-transfer interactions. nih.gov In a study on a similar amino-benzamide derivative, the HOMO-LUMO energy gap was calculated to be in a range that indicated good stability. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzamide Derivative (as an example) Note: This data is illustrative for a related benzamide compound, not this compound.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, with its two hydroxyethyl side chains, MD simulations can map out its conformational landscape. By simulating the molecule's behavior over time in a given environment (e.g., in a solvent like water), researchers can identify the most stable and frequently adopted conformations. This information is vital for understanding how the molecule might interact with biological targets, as its shape plays a critical role in molecular recognition.

Molecular Docking Studies for Ligand-Receptor Interactions (Applicable to Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for studying the interaction between a ligand (a small molecule) and a receptor (typically a protein). While docking studies for this compound itself are not readily found, this approach is highly applicable to its derivatives that may be designed as inhibitors or activators of a specific biological target.

In a typical docking study, the three-dimensional structure of the target receptor is obtained from experimental data (e.g., X-ray crystallography). The derivative of this compound is then computationally placed into the receptor's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which is a powerful tool for structure elucidation. mdpi.com

Table 3: Predicted Spectroscopic Data for a Benzamide Derivative (as an example) Note: This data is illustrative for a related benzamide compound, not this compound.

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O stretching frequency | 1650 cm-1 |

| UV-Vis Spectroscopy | Wavelength of max. absorption (λmax) | 290 nm |

| 1H NMR Spectroscopy | Chemical shift of amide N-H | 8.5 ppm |

Impact of the 3-amino Substituent on Molecular Interactions and Functional Properties

The presence and position of substituents on the benzamide aromatic ring profoundly influence the molecule's electronic properties and reactivity. An amino (-NH2) group at the 3-position (meta-position) acts as a powerful electron-donating group through resonance, increasing the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution. libretexts.org

The 3-amino group provides a site for hydrogen bonding, acting as a hydrogen bond donor. This capability is crucial for the molecule's interaction with biological targets, such as enzymes or receptors, where it can form key bonds with amino acid residues. mdpi.com In the context of developing therapeutic agents, the 3-amino group can serve as a versatile scaffold, allowing for the synthesis of various derivatives through reactions like condensation with aldehydes to form Schiff bases or acylation to generate amides. mdpi.com

Studies on related benzenesulfonamides have shown that the presence of an amino group can significantly impact the molecule's pharmacokinetic properties. The combination of a hydrophilic amino group with a lipophilic aromatic ring can create a balanced profile for absorption, distribution, metabolism, and excretion (ADME). mdpi.com Furthermore, in the development of histone deacetylase (HDAC) inhibitors, benzamide derivatives featuring an amino group have demonstrated potent activity, suggesting the group's importance for enzyme inhibition. nih.gov

| Substituent Effect | Influence on Molecular Properties | Research Implication |

| Electron-Donating Nature | Activates the aromatic ring, increasing its nucleophilicity. libretexts.org | Facilitates further chemical modification of the benzene ring. |

| Hydrogen Bonding | Acts as a hydrogen bond donor. mdpi.com | Crucial for specific binding to biological targets like proteins. |

| Chemical Handle | Provides a reactive site for synthesizing derivatives. mdpi.com | Allows for the creation of libraries of compounds for SAR studies. |

| ADME Profile | Contributes to a balance of hydrophilic and lipophilic properties. mdpi.com | Can improve the pharmacokinetic profile of potential drug candidates. |

Role of the N,N-bis(2-hydroxyethyl) Moiety in Modulating Research Outcomes

The N,N-bis(2-hydroxyethyl) group, attached to the amide nitrogen, is a critical functional moiety that significantly dictates the physical and biological properties of the parent molecule. Its influence stems primarily from the presence of two terminal hydroxyl (-OH) groups.

The two hydroxyethyl groups are pivotal in mediating interactions with proteins and other biological macromolecules. The terminal hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of strong and specific hydrogen bond networks with protein residues such as glutamate, arginine, and asparagine. nih.govnih.gov This ability to form multiple hydrogen bonds can dramatically increase the binding affinity and stability of the ligand-protein complex. nih.gov

For example, studies on the binding of ligands to the human estrogen-related receptor γ (ERRγ) have shown that hydroxyl groups on a phenyl-based ligand have a significant effect on the ligand/protein binding energy. nih.gov The hydrophilic nature of the hydroxyethyl groups also enhances the water solubility of the molecule, which is often a desirable property for compounds intended for biological applications. In research involving platinum-based antitumor compounds, uncoordinated hydroxyethyl groups were noted for their ability to form hydrogen bonds, which could play an important role in the compound's mode of action. nih.gov Furthermore, proteins can act as effective trapping agents for hydroxyethyl radicals, forming stable adducts, which highlights the reactivity and binding potential of this moiety. nih.gov

In the field of material science, the N,N-bis(2-hydroxyethyl) moiety imparts valuable physicochemical properties. The hydroxyl groups enhance polarity and promote intermolecular hydrogen bonding, which can influence bulk properties such as melting point, viscosity, and solubility in polar solvents. This moiety is a common building block in the synthesis of polymers, where the hydroxyl groups can be used for further polymerization or cross-linking reactions.

For instance, hydroxyethyl groups are frequently added to cellulose (B213188) to create hydroxyethyl cellulose, a polymer with increased water solubility and different rheological properties used as a thickener and gelling agent in a wide range of products. wikipedia.org The ability of the N,N-bis(2-hydroxyethyl) group to act as a linker in polymer-drug conjugates is another key application. It can connect a polymer carrier to a drug molecule, modulating the conjugate's solubility and release characteristics. epo.org The presence of these polar groups can also influence how a molecule interacts with surfaces, making it useful in the design of coatings, adhesives, and other functional materials.

Systematic Structural Modifications and Their Research Implications

Systematic modification of the this compound structure is a key strategy to fine-tune its properties for specific research goals. Changes to the benzamide core or the hydroxyethyl side chains can lead to significant shifts in biological activity or material characteristics.

Altering the substituents on the benzamide core is a common approach in SAR studies. Adding electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can have a profound impact. Halogenation can alter the acidity of the N-H proton of the 3-amino group, modify the electron distribution of the aromatic ring, and introduce new interaction points, such as halogen bonds. acs.org

However, the effect can be complex. In one study on N-substituted benzamide derivatives as antitumor agents, it was found that adding a chlorine atom or a nitro-group to the benzamide ring largely decreased the anti-proliferative activity. nih.gov This suggests that for that specific biological target, increasing the electron-withdrawing nature of the ring is detrimental. In contrast, for other applications, halogenation can enhance binding affinity or improve membrane permeability. Lipophilicity, a key parameter in drug design, is also heavily influenced by aromatic substituents. nih.gov

| Modification Type | Example Substituent | Potential Research Implications |

| Electron-Withdrawing | Chlorine (-Cl), Nitro (-NO2) | Can decrease biological activity in some contexts nih.gov; alters ring electronics and lipophilicity. nih.gov |

| Electron-Donating | Methoxy (B1213986) (-OCH3) | Can increase electron density and potentially alter binding modes. |

| Halogenation | Fluorine (-F), Bromine (-Br) | Can introduce halogen bonding capabilities and modulate metabolic stability. acs.org |

Modifying the N,N-bis(2-hydroxyethyl) moiety offers another avenue for optimizing molecular function. Changing the length of the alkyl chains (e.g., from hydroxyethyl to hydroxypropyl) can alter the flexibility and spatial orientation of the hydroxyl groups. This can affect how well the molecule fits into a protein's binding pocket. A study on benzamide-based GPR52 agonists showed that extending the alkyl chain of an aminoalcohol side chain resulted in compounds with similar potency, indicating some tolerance for increased chain length in that specific receptor. chemrxiv.org

Introducing branching or replacing the hydroxyl groups with other functional groups (e.g., methoxy, amino) can also dramatically change the molecule's properties. For instance, replacing a hydroxyl group with a methoxy group in one study led to a slight decrease in potency, highlighting the importance of the hydrogen-bonding capability of the -OH group. chemrxiv.org In another study, reducing an acetyl group to its corresponding secondary alcohol was explored to see if SIRT2 inhibitory activity was maintained. nih.gov These types of modifications are crucial for probing the specific interactions that govern a molecule's activity and for optimizing its physicochemical properties.

Methodologies for SAR Determination

The determination of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a hypothetical research program on derivatives of this compound, several established methodologies would be employed to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N,N-bis(2-hydroxyethyl)benzamide derivatives, a QSAR study would involve the following steps:

Data Set Assembly: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured quantitatively.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using cheminformatics software. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Properties: Such as lipophilicity (logP), molecular weight, molar refractivity, and polar surface area.

Electronic Properties: Including atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO).

Topological and 3D Descriptors: Which describe molecular size, shape, and connectivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds.

The resulting QSAR model could then guide the rational design of new derivatives of this compound with potentially enhanced activity.

Table 1: Hypothetical QSAR Descriptors for Benzamide Derivatives This table is for illustrative purposes only, as no specific data exists for this compound.

| Compound ID | R-group Modification | logP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity |

| BENZ-001 | -H | 1.5 | 210.23 | 85.4 | 5.2 |

| BENZ-002 | -Cl | 2.1 | 244.68 | 85.4 | 5.8 |

| BENZ-003 | -CH3 | 1.9 | 224.26 | 85.4 | 5.5 |

| BENZ-004 | -OCH3 | 1.6 | 240.26 | 94.6 | 6.1 |

Combinatorial Synthesis and High-Throughput Screening for Derivative Libraries

To explore the SAR of this compound derivatives efficiently, combinatorial chemistry coupled with high-throughput screening (HTS) would be the methodology of choice. nih.gov This approach allows for the rapid synthesis and evaluation of a large number of compounds, known as a library.

The process would involve:

Scaffold and Diversity Points: The this compound core would serve as the central scaffold. Key points for structural modification (diversity points) would be identified, such as the amino group on the benzene ring or potential modifications to the hydroxyethyl groups.

Library Synthesis: Using automated or parallel synthesis techniques, a library of derivatives would be generated by reacting the core scaffold with a variety of building blocks at the identified diversity points. researchgate.net Solution-phase or solid-phase synthesis methods could be employed to streamline the purification process.

High-Throughput Screening (HTS): The entire library of synthesized compounds would then be screened for biological activity using an automated, miniaturized assay (e.g., in 96- or 384-well plates). nih.govumd.edu HTS allows for the rapid testing of thousands of compounds to identify "hits"—compounds that exhibit significant activity.

Hit Confirmation and SAR Analysis: The active compounds identified from the HTS would be re-synthesized and their activity confirmed. The structural data from these hits would then be used to build a preliminary SAR profile, identifying which structural modifications are favorable for activity.

Table 2: Illustrative Combinatorial Library Design This table is for illustrative purposes only and represents a hypothetical library based on the subject compound.

| Scaffold | Diversity Point 1 (R1 at amino group) | Diversity Point 2 (R2 at hydroxyethyl) | Number of Derivatives |

| N,N-bis(2-hydroxyethyl)benzamide | Acetyl, Methyl, Ethyl, Phenyl | -H | 4 |

| This compound | -H | Acetyl, Benzoyl | 2 |

| This compound | Acetyl, Methyl | Acetyl, Benzoyl | 4 |

This systematic approach, combining modern synthetic and screening technologies, would be essential in exploring the chemical space around this compound to discover derivatives with desired biological properties.

Conclusion

A Comprehensive Examination of Synthetic Routes for 3-amino-N,N-bis(2-hydroxyethyl)benzamide

The synthesis of this compound, a benzamide (B126) derivative, involves strategic chemical transformations focusing on the formation of the amide bond and the specific placement of the amino group on the aromatic ring. Methodologies for its preparation are centered around established organic chemistry principles, including acylation and regioselective functionalization.

Advanced Research Applications and Methodologies of 3 Amino N,n Bis 2 Hydroxyethyl Benzamide and Its Analogues

Applications in Polymer Science and Materials Chemistry

The incorporation of 3-amino-N,N-bis(2-hydroxyethyl)benzamide and its analogues into polymer matrices has led to the development of new materials with tailored properties. The hydroxyl and amino groups provide reactive sites for polymerization and cross-linking, while the benzamide (B126) structure imparts rigidity and thermal stability.

Research has demonstrated the utility of N,N-bis(2-hydroxyethyl)benzamide derivatives in the synthesis of modified poly(ester-amide) resins. evitachem.comresearchgate.net These resins are crucial as binders in the formulation of surface coatings. evitachem.com In one study, new polyesteramide resin compositions were prepared by partially replacing traditional phthalic anhydride (B1165640) with a novel dicarboxylic acid, and using an analogue, N,N-bis-(2-hydroxyethyl) linseed oil fatty acid amide (HELA), as the polyol component. researchcommons.org The presence of the N,N-bis(2-hydroxyethyl) moiety serves as a building block for these polymeric structures, contributing significantly to their final chemical properties and performance. evitachem.com The dual hydroxyl groups act as key reaction points, enabling the formation of the ester linkages within the polymer backbone.

The integration of benzamide analogues into coating formulations has been shown to significantly enhance their physical, mechanical, and chemical characteristics. researchcommons.org The introduction of N,N-bis(2-hydroxyethyl)benzamide into resin formulations improves critical properties such as adhesion and flexibility. evitachem.com In research on modified polyesteramide resins, the resulting coatings exhibited improved performance based on international standard test methods. researchcommons.org The modification enhances both physico-mechanical aspects like drying time, pencil hardness, and flexibility, as well as chemical resistance properties. researchcommons.org The mechanism behind this enhancement often involves the compound acting as a cross-linking agent, which reinforces the polymer matrix, leading to improved mechanical properties and thermal stability. evitachem.com

Below is a data table summarizing the impact of a modified polyesteramide resin containing an N,N-bis(2-hydroxyethyl) fatty acid amide analogue on coating properties.

| Property | Standard Method | Result |

| Drying Time (Surface Dry) | ASTM D 1640-03 | 45 minutes |

| Drying Time (Tack Free) | ASTM D 1640-03 | 2 hours |

| Drying Time (Hard Dry) | ASTM D 1640-03 | 6 hours |

| Pencil Hardness | ASTM D 3363-00 | H |

| Adhesion (Cross-hatch) | ASTM D 3359-02 | 5B |

| Flexibility (Mandrel Bend) | ASTM D 522-93a | Pass (1/8 inch) |

| Chemical Resistance (Acid) | ASTM D 1308 | No effect |

| Chemical Resistance (Alkali) | ASTM D 1308 | No effect |

This table presents compiled data based on findings related to modified polyesteramide resins incorporating analogues of the subject compound. researchcommons.org

A significant area of research involves the use of these compounds to create coatings with protective functionalities. Modified polyesteramide resins incorporating analogues of this compound have been investigated for their antimicrobial properties. researchgate.netresearchcommons.org By using a preservative dicarboxylic acid in conjunction with an N,N-bis-(2-hydroxyethyl) amide derivative, researchers have developed formulations that prevent the growth of fungi and bacteria on surface coatings. researchgate.netresearchcommons.org These new antimicrobial polyesteramide resins show promising results as biocide coatings. researchgate.netresearchcommons.org

Furthermore, the structural characteristics of related aromatic amides suggest their potential in anti-corrosion applications. Organic compounds containing nitrogen (N) and oxygen (O) heteroatoms and π-bonds are known to be effective corrosion inhibitors because these features allow for strong adsorption onto metal surfaces. mdpi.com The molecular structure of this compound, with its amine, amide, and aromatic ring, provides these necessary adsorption centers, making it a candidate for research into advanced anti-corrosive coatings. mdpi.com

Role as Intermediates in Advanced Organic Synthesis

Beyond direct application in materials, this compound and its analogues are valuable intermediates in the synthesis of more complex and high-value molecules.

The subject compound serves as a foundational molecule for creating more intricate polymeric structures. The primary amino group at the 3-position on the benzene (B151609) ring offers a reactive site for further polymerization or modification, allowing for its integration into complex polybenzamide chains. This functionality enables the design of advanced polymers where the N,N-bis(2-hydroxyethyl)benzamide unit can be precisely placed to influence the final properties of the material.

The benzamide scaffold is a well-established pharmacophore in drug discovery, particularly in the development of enzyme inhibitors. Benzamide derivatives are recognized as useful inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer. nih.gov The benzamide group can effectively chelate with the zinc ion located at the active site of HDACs and interact with surrounding amino acid residues, leading to conformational changes that inhibit enzyme activity. nih.gov

Research into novel HDAC inhibitors has utilized the 2-aminobenzamide (B116534) structure as a key building block. ebi.ac.uk For instance, a potent class I selective HDAC inhibitor, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was derived from a benzamide-containing structure. nih.gov This highlights the utility of the aminobenzamide core in designing targeted therapeutic agents. The synthesis of new 2-aminobenzamide-type HDAC inhibitors has been a focus of research to develop orally bioavailable anticancer drugs. ebi.ac.uk

The table below shows the inhibitory activity of an analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), against several HDAC isoforms.

| Enzyme | IC₅₀ (nM) |

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Data from a study on a benzamide-containing HDAC inhibitor, demonstrating the potential of this class of compounds. nih.gov

Analytical Chemistry Applications of this compound and its Analogues

The structural features of this compound, including the aromatic ring, the amide group, and the hydrophilic hydroxyethyl (B10761427) moieties, suggest its potential utility in various analytical chemistry applications. While specific research on this exact compound is limited, the broader class of benzamide derivatives has been explored for its use in chromatographic separations and as spectroscopic probes.

Use in Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

While direct studies detailing the chromatographic separation of this compound are not extensively documented, the analytical methodologies for closely related analogues provide a strong indication of its potential behavior and utility in High-Performance Liquid Chromatography (HPLC). For instance, a reverse-phase HPLC method has been developed for the analysis of N,N-bis(2-hydroxyethyl)benzamide, a structural analogue lacking the amino group. sielc.comevitachem.com

This methodology employs a reverse-phase (RP) column with a simple mobile phase, demonstrating the feasibility of separating such compounds using standard chromatographic techniques. sielc.com The presence of the polar hydroxyethyl groups and the aromatic benzamide core allows for effective separation on RP columns, where the nonpolar stationary phase interacts with the aromatic ring, and the polar mobile phase allows for elution. The conditions for the separation of this analogue are detailed in the table below.

Interactive Data Table: HPLC Method for N,N-bis(2-hydroxyethyl)benzamide

| Parameter | Value |

| Compound | N,N-bis(2-hydroxyethyl)benzamide |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Not specified |

This liquid chromatography method is noted to be scalable and suitable for preparative separation to isolate impurities, as well as for pharmacokinetic studies. For applications compatible with mass spectrometry (MS), formic acid is suggested as a replacement for phosphoric acid. sielc.com

Given the structural similarity, it is anticipated that this compound could be effectively separated and analyzed using similar reverse-phase HPLC conditions. The addition of the amino group would likely influence its retention behavior, potentially requiring adjustments to the mobile phase composition to achieve optimal separation.

Spectroscopic Probes and Sensing Applications

The aminobenzamide scaffold is a key component in the design of various spectroscopic probes and chemosensors, owing to its favorable fluorescence properties. Although specific applications of this compound as a spectroscopic probe have not been reported, the diverse applications of its analogues highlight the potential of this class of compounds in sensing and bio-imaging.

Derivatives of 2-aminobenzamide have been successfully employed as fluorescent probes. For example, the 2-aminobenzamide/nitrotyrosine pair serves as an effective fluorescence resonance energy transfer (FRET) probe for studying peptide conformations. acs.org Furthermore, carbazole-substituted 2-aminobenzamide compounds have been developed as "ON-OFF-ON" fluorescent chemosensors for the detection of zinc (II) and pyrophosphate (PPi) ions. rsc.org

In a different application, p-aminobenzamidine, another related compound, acts as a fluorescent probe for the active sites of serine proteases. nih.gov Its fluorescence is significantly enhanced upon binding to these enzymes. nih.gov Additionally, aminobenzamide-aminonaphthalimide fluorescent dyads have been synthesized and studied for their photophysical properties and potential as sensors for metal ions. nih.gov

The fluorescence characteristics of these aminobenzamide-based probes are summarized in the table below.

Interactive Data Table: Fluorescence Properties of Aminobenzamide-Based Probes

| Probe | Application | Excitation Maxima (nm) | Emission Maxima (nm) | Key Findings |

| p-Aminobenzamidine | Fluorescent probe for serine proteases | 293 | 376 (in buffer), 362 (bound to trypsin), 368 (bound to thrombin) | Significant fluorescence enhancement upon binding to proteases. nih.gov |

| 2-Aminobenzamide/Nitrotyrosine Pair | FRET probe for peptide conformation | Not specified | Not specified | Useful for measuring molecular separations in the range of 15-45 Å. acs.org |

| Carbazole substituted 2-aminobenzamide | Fluorescent sensor for Zn(II) and PPi ions | Not specified | Not specified | Exhibits an "ON-OFF-ON" fluorescence switching mechanism. rsc.org |

These examples underscore the versatility of the aminobenzamide structure in the development of sophisticated analytical tools. The presence of the amino group in this compound provides a site for potential derivatization to develop novel fluorescent probes. The hydroxyethyl groups could also be modified to enhance solubility or to introduce specific binding moieties, further expanding its potential in sensing applications.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide is a key area of future research. Traditional amide bond formation often involves harsh reagents and stoichiometric activators, leading to significant waste. mdpi.comtandfonline.com Green chemistry principles are therefore expected to guide the development of new synthetic routes.

One promising direction is the use of biocatalysis , which employs enzymes to mediate chemical reactions. Lipases and amide bond synthetases, for instance, can facilitate amide bond formation in aqueous media, thereby avoiding the use of hazardous organic solvents. sci-hub.senih.govmdpi.com These enzymatic methods offer high selectivity and efficiency under mild reaction conditions. mdpi.com ATP-dependent enzymes, coupled with ATP recycling systems, present another viable biocatalytic strategy. sci-hub.senih.gov

Another avenue of exploration lies in the development of catalytic direct amidation reactions . The use of catalysts like boric acid can enable the direct condensation of carboxylic acids and amines, with water being the only byproduct, thus improving the atom economy of the reaction. researchgate.net Furthermore, solvent-free reaction conditions, utilizing reagents like enol esters, offer a clean and efficient pathway for N-acylation, which can be adapted for the synthesis of benzamide (B126) derivatives. mdpi.comtandfonline.com The exploration of novel catalysts, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, also presents a promising approach for the green and rapid synthesis of benzamides. nih.gov

The table below summarizes potential sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, amide synthetases) | Mild reaction conditions, high selectivity, use of aqueous media, reduced waste. sci-hub.senih.govmdpi.com |

| Catalytic Direct Amidation | Catalysts like boric acid to directly couple acids and amines | High atom economy, water as the only byproduct, potential for catalyst recycling. researchgate.net |

| Solvent-Free Synthesis | Reactions conducted without a solvent, using reagents like enol esters | Reduced solvent waste, simplified purification, energy efficiency. mdpi.comtandfonline.com |

| Ultrasonic-Assisted Synthesis | Use of ultrasonic irradiation with novel catalysts | Accelerated reaction rates, high yields, environmentally friendly. nih.gov |

Advanced Characterization Techniques for Complex Molecular Assemblies

A deeper understanding of the structure-property relationships of this compound and its assemblies necessitates the application of advanced characterization techniques. While standard methods like FT-IR, NMR, and mass spectrometry provide fundamental structural information, more sophisticated approaches are required to probe the intricacies of their three-dimensional structures and intermolecular interactions. sci-hub.senih.govnih.gov

X-ray crystallography will continue to be a cornerstone for elucidating the precise solid-state structures of these compounds and their derivatives. sci-hub.senih.gov This technique provides invaluable information on bond lengths, bond angles, and packing arrangements, which are crucial for understanding their physical and chemical properties.

For more complex systems, such as polymers or self-assembled structures, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will be instrumental. Solid-state NMR, for instance, can provide detailed structural information on non-crystalline materials. acs.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are powerful tools for the complete structural elucidation of complex benzamide derivatives. beilstein-journals.org

Advanced mass spectrometry techniques, such as collision-induced dissociation tandem mass spectrometry, can provide detailed insights into the fragmentation patterns of benzamide derivatives, aiding in their structural characterization. mdpi.com The combination of spectroscopic techniques with Density Functional Theory (DFT) calculations offers a powerful approach to correlate experimental data with theoretical models, providing a deeper understanding of the electronic structure and vibrational modes of these molecules. tandfonline.com

The following table outlines advanced characterization techniques and their potential applications for studying this compound.

| Characterization Technique | Information Obtained | Application for Benzamide Derivatives |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions, crystal packing. sci-hub.senih.gov | Elucidation of the solid-state conformation and supramolecular architecture. |

| Advanced NMR Spectroscopy | Detailed structural connectivity, conformational analysis in solution and solid-state. acs.orgbeilstein-journals.org | Characterization of complex derivatives, polymers, and dynamic systems. |

| Tandem Mass Spectrometry | Fragmentation pathways, structural information on ions in the gas phase. mdpi.com | Identification of unknown derivatives and elucidation of their chemical structure. |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, optimized geometries. tandfonline.com | Interpretation of spectroscopic data and prediction of molecular properties. |

Rational Design of Next-Generation Benzamide-Based Functional Materials

The inherent structural features of the benzamide scaffold, such as its rigidity and capacity for hydrogen bonding, make it an excellent building block for the rational design of novel functional materials. Future research will likely focus on leveraging these properties to create materials with tailored optical, electronic, and mechanical characteristics.

One area of significant potential is the development of benzamide-containing polymers . By incorporating the this compound moiety into polymer backbones, it may be possible to create materials with enhanced thermal stability, specific recognition capabilities, or desirable optical properties for applications in organic electronics. jddhs.com The synthesis of well-defined copolybenzamides with controlled molecular weights opens up possibilities for creating novel polymer blends with enhanced miscibility and properties. researchgate.net

The ability of benzamide derivatives to self-assemble into ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is another exciting avenue for materials design. nih.gov This can lead to the formation of supramolecular polymers, organogels, and other nanostructured materials . nih.govmdpi.com The design of benzene-1,3,5-tricarboxamides (BTAs) has been particularly successful in creating one-dimensional, rod-like structures. mdpi.com By judiciously modifying the peripheral substituents of the benzamide core, it is possible to control the self-assembly process and the morphology of the resulting materials.

The table below highlights potential applications of rationally designed materials based on this compound.

| Material Type | Design Principle | Potential Applications |

| Functional Polymers | Incorporation of the benzamide unit into polymer chains. jddhs.com | Organic electronics (e.g., OLEDs, OFETs), high-performance plastics, biomedical materials. researchgate.net |

| Supramolecular Assemblies | Self-assembly driven by hydrogen bonding and π-π interactions. nih.govmdpi.com | Organogels for drug delivery or tissue engineering, stimuli-responsive materials, molecular sensors. |

| Nanostructured Materials | Controlled aggregation into specific morphologies (e.g., fibers, tubes). mdpi.com | Nanotechnology, catalysis, advanced composites. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is becoming increasingly crucial for accelerating the discovery and development of new molecules and materials. In the context of this compound, an interdisciplinary approach will be vital for predicting properties, guiding synthesis, and understanding complex phenomena.

Computational chemistry , particularly methods like Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. sci-hub.senih.gov This information can be used to rationalize experimental observations and to screen potential candidate molecules for specific applications before their synthesis, thereby saving time and resources.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools for predicting the biological activity of benzamide derivatives. nih.gov These methods can help in the rational design of new therapeutic agents by identifying key structural features responsible for their activity. The integration of computational predictions with experimental validation through in vitro and in vivo assays creates a more efficient workflow for drug discovery.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of benzamide-based systems, such as the self-assembly of molecules into larger structures or the interaction of a benzamide derivative with a biological target. tandfonline.com This computational approach complements experimental techniques by providing a detailed, atomistic view of processes that are often difficult to observe directly.

The table below illustrates the potential of integrating computational and experimental approaches in the study of this compound.

| Integrated Approach | Computational Method | Experimental Validation | Research Goal |

| Structure-Property Prediction | Density Functional Theory (DFT) | Spectroscopy (NMR, IR, UV-Vis), X-ray Crystallography | To understand and predict the physicochemical properties of new derivatives. sci-hub.senih.gov |

| Rational Drug Design | Molecular Docking, QSAR | In vitro biological assays | To design and identify new benzamide-based therapeutic agents with improved efficacy. nih.gov |

| Materials Design | Molecular Dynamics (MD) Simulations | Microscopy (SEM, TEM), Rheology | To predict and control the self-assembly of benzamide derivatives into functional materials. tandfonline.com |

Q & A

Q. Methodological Focus

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths/angles and hydrogen-bonding networks .

- NMR Spectroscopy : H NMR (300–500 MHz) identifies proton environments (e.g., hydroxyls at δ 4.08 ppm), while C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

How should researchers address contradictory synthesis conditions reported in literature?

Advanced Research Focus

Discrepancies in reaction conditions (e.g., THF vs. dichloromethane as solvents) require systematic parameter screening:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading.

- Yield/Purity Analysis : Compare HPLC profiles and crystallization efficiency across conditions.

- Mechanistic Studies : Use in-situ IR or F NMR to track reaction progress and intermediate formation .

What methodologies assess the thermal stability of the compound in high-temperature applications?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (heating rate: 10°C/min) to determine decomposition onset.

- Differential Scanning Calorimetry (DSC) : Identify glass transition () and melting points.

- Dynamic Mechanical Analysis (DMA) : Evaluate viscoelastic properties in resin composites .

How can researchers elucidate the compound’s antimicrobial mechanism?

Q. Methodological Focus

- Microbiological Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria.

- SEM/TEM Imaging : Visualize microbial membrane disruption.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or peptidoglycan .

What structural features make the compound suitable for drug delivery systems?

Basic Research Focus

The bis(2-hydroxyethyl) groups enhance hydrophilicity and enable pH-sensitive solubility, while the benzamide core provides stability. Researchers functionalize the amine group for covalent conjugation to drugs (e.g., via NHS esters) or encapsulation in micelles. In vitro release studies (e.g., dialysis at pH 5.0 and 7.4) validate controlled release profiles .

What are best practices for handling and storing this compound?

Q. Methodological Focus

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling : Use desiccants to mitigate hygroscopicity; avoid exposure to light (amber glassware).

- Safety : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods during synthesis .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Docking Studies (AutoDock Vina) : Screen against DNA minor groove models (e.g., d(CGCGAATTCGCG)₂) to estimate binding energies.

- QM/MM Simulations : Optimize hydrogen-bonding networks using Gaussian09 with B3LYP/6-31G(d).

- SAR Analysis : Corlate substituent effects (e.g., nitro vs. amino groups) with activity data from SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.